N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound with potential pharmacological properties. It belongs to the class of substituted cinnamides and has been investigated for various activities, including antioxidant, antimicrobial, antitumor, and antitubercular effects .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[d][1,3]dioxole ring fused with a pyridazine ring, along with a piperazine moiety. The exact arrangement of atoms and bond angles can be determined from crystallographic data or computational studies .
Physical and Chemical Properties Analysis
Physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity/basicity, should be experimentally determined. Unfortunately, specific data for this compound is limited .
科学的研究の応用
Potent Serotonin Receptor Antagonists
A significant application of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide involves their role as serotonin receptor antagonists. For instance, Bromidge et al. (2010) designed and synthesized novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists. These compounds, through bioisosteric replacement, led to the discovery of GSK588045, which demonstrated high selectivity, favorable pharmacokinetics, and significant in vivo activity, indicating potential as antidepressants or anxiolytics with a reduced side-effect burden (Bromidge et al., 2010).
Antipsychotic Agents
Another area of application is in the development of heterocyclic carboxamides as potential antipsychotic agents. Norman et al. (1996) explored this by synthesizing and evaluating analogues for their binding affinity to dopamine and serotonin receptors, showing promise as antipsychotic agents with potentially lower extrapyramidal side effects (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) has extended into the anti-inflammatory and analgesic properties of related compounds. They synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, showing significant COX-2 inhibition and pronounced analgesic and anti-inflammatory activities, presenting a potential for the development of new therapeutic agents in these domains (Abu‐Hashem et al., 2020).
Dopamine Receptor Selectivity
Bonifazi et al. (2021) discussed the scaffold hybridization strategy leading to the discovery of dopamine D3 receptor-selective ligands. Their work underscores the importance of the chemical scaffold in achieving selectivity and potency for potential applications in treating central nervous system disorders (Bonifazi et al., 2021).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
These include lipid transport, drug resistance, and the regulation of ion channels .
Result of Action
Given its role as a modulator of atp-binding cassette transporters, it could potentially influence a variety of cellular functions .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-2-5-16(20-19-12)21-6-8-22(9-7-21)17(23)18-13-3-4-14-15(10-13)25-11-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFPWWTHQRWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。